![molecular formula C10H9N3O2 B2519424 2-Methyl-1-(2-nitrophenyl)-1H-imidazole CAS No. 26286-51-1](/img/structure/B2519424.png)
2-Methyl-1-(2-nitrophenyl)-1H-imidazole
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Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
- 2-Methyl-1-(2-nitrophenyl)-1H-imidazole derivatives have demonstrated antimicrobial and antiparasitic activity. Researchers explore their potential as novel drugs against bacterial, fungal, and protozoal infections .
- The indole moiety in this compound is a versatile scaffold for anticancer agents. Scientists investigate its role in inhibiting cancer cell growth, targeting specific pathways, and enhancing chemotherapeutic efficacy .
- Some nitroimidazole derivatives, including 2-Methyl-1-(2-nitrophenyl)-1H-imidazole , act as radiosensitizers. They enhance the effects of radiation therapy by selectively sensitizing hypoxic tumor regions .
- Researchers have explored the electrochemical behavior of this compound. Its redox properties make it suitable for developing sensors to detect various analytes, such as heavy metals or biomolecules .
- Palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines leads to the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. These compounds serve as building blocks in organic synthesis and catalysis .
- In the Wittig reaction, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can serve as a precursor for synthesizing methyl (2E)-3-(2-nitrophenyl)acrylate. This intermediate plays a crucial role in the formation of various organic compounds .
Antimicrobial and Antiparasitic Agents
Cancer Therapy
Radiosensitizers
Electrochemical Sensors
Organic Synthesis and Catalysis
Wittig Reaction Intermediates
Mechanism of Action
Target of Action
Imidazole derivatives, which include “2-Methyl-1-(2-nitrophenyl)-1H-imidazole”, are known to have high biological activity . They are used in practice as antibiotics, dyes, electroluminescent materials, organic semiconductors, DNA-binding agents, and more . They are also inhibitors of kinases, enzymes that catalyze phosphate group transfer from ATP .
Mode of Action
For example, some imidazole derivatives inhibit enzymes, while others bind to DNA .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQAHMNBIOXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-nitrophenyl)-1H-imidazole |
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